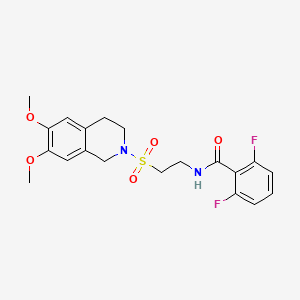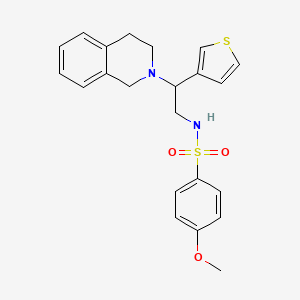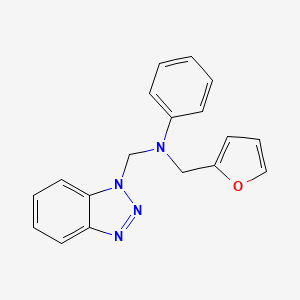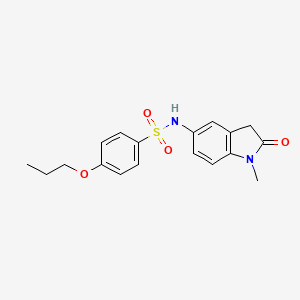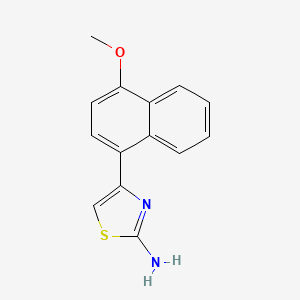
4-(4-Méthoxynaphthalen-1-yl)-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C14H12N2OS and its molecular weight is 256.32 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(4-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(4-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité Anticancéreuse
4-(4-Méthoxynaphthalen-1-yl)-1,3-thiazol-2-amine: et ses dérivés ont été étudiés pour leurs propriétés anticancéreuses. Les chercheurs ont synthétisé une nouvelle série de 4-(4-méthoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines et évalué leurs effets antiprolifératifs. La plupart des composés ont montré une activité modérée à élevée par rapport au médicament standard cisplatine. Notamment, le composé 5i a démontré une activité puissante contre les lignées cellulaires cancéreuses MCF-7 et HepG2, avec des valeurs de CI50 de 3,77 ± 0,36 µM et 3,83 ± 0,26 µM, respectivement. Des études mécanistiques ont révélé que 5i inhibe la polymérisation de la tubuline, induit l'arrêt du cycle cellulaire en phase G2/M et déclenche l'apoptose dans les cellules MCF-7. La modélisation moléculaire suggère que 5i se lie probablement au site de la colchicine de la tubuline .
Modulation de la Dynamique des Microtubules
En tant que composant clé du cytosquelette, la tubuline joue un rôle crucial dans la division cellulaire, le transport intracellulaire et la signalisation cellulaire. Les composés ciblant la tubuline peuvent perturber la dynamique des microtubules, conduisant à l'arrêt du cycle cellulaire et à l'apoptoseThis compound peut servir de modulateur potentiel de l'assemblage des microtubules, ce qui le rend pertinent pour la thérapie du cancer .
Pharmacophore Pyrimidine
Le cycle pyrimidine du composé - une structure hétérocyclique à 6 chaînons polyvalente - a été largement exploré dans la conception de médicaments. Les molécules contenant de la pyrimidine présentent diverses activités pharmacologiques, notamment des effets anti-inflammatoires, antiviraux et neuroprotecteursThis compound s'aligne sur cette tendance, ce qui en fait un échafaudage attrayant pour le développement d'agents bioactifs .
Apoptose Mediée par Nur77
Il est intéressant de noter qu'une autre étude impliquant des composés apparentés a exploré leur impact sur l'expression et la localisation de Nur77 dans les cellules cancéreuses gastriques. Le composé 9h a été trouvé pour induire l'exportation nucléaire de Nur77, potentiellement en médiant l'apoptose. Bien que ce ne soit pas directement lié à l'activité de ciblage de la tubuline, cette découverte met en évidence les effets multiformes du composé .
Atténuation de la Résistance aux Médicaments
Malgré les agents antimitotique existants, la résistance aux médicaments et les effets secondaires restent des défis dans le traitement du cancer. De nouveaux composés comme This compound offrent de l'espoir pour surmonter ces limitations en fournissant des mécanismes d'action alternatifs .
Développement Futur de Médicaments
La poursuite de la recherche sur la relation structure-activité de ce composé et de ses analogues pourrait conduire à la découverte d'inhibiteurs puissants de la polymérisation de la tubuline. Ces agents pourraient améliorer la thérapie du cancer tout en minimisant les effets indésirables .
Mécanisme D'action
Target of Action
The primary target of 4-(4-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine is tubulin , a key component of the cytoskeleton in eukaryotic cells . Tubulin consists of α- and β-tubulin heterodimers and is involved in many essential cellular processes, such as formation and maintenance of cell shape, cell signaling, secretion, intracellular transport, and cell division .
Mode of Action
4-(4-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine interacts with tubulin by inhibiting its polymerization . This interaction disrupts the microtubule dynamics, which can arrest the dividing cell in the G2/M phase of the cell cycle . Molecular modeling studies suggest that the compound probably binds to the colchicine site of tubulin .
Biochemical Pathways
The inhibition of tubulin polymerization affects the microtubule-formed mitotic spindle, which guides replicated chromosomes to separate equally to the two daughter cells during eukaryotic cell division . Interruption of this process can lead to apoptotic cell death .
Result of Action
The result of the action of 4-(4-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine is the induction of cell cycle arrest at the G2/M phase and cell apoptosis, particularly in cancer cell lines like MCF-7 and HepG2 . This leads to a decrease in the proliferation of these cancer cells .
Analyse Biochimique
Biochemical Properties
It’s structurally similar to other compounds that have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context and can vary widely.
Cellular Effects
Structurally similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s structurally similar to other compounds that exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
4-(4-methoxynaphthalen-1-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-17-13-7-6-10(12-8-18-14(15)16-12)9-4-2-3-5-11(9)13/h2-8H,1H3,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZGNIZGIRORJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C3=CSC(=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2482736.png)
![3-(3,4-dichlorobenzyl)-8-(3-ethoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2482737.png)
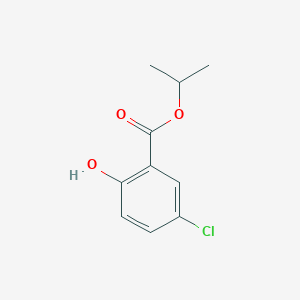
![ethyl 4-{4-[(2,4-dimethylphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate](/img/structure/B2482739.png)
![2-(4-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-4-oxobutyl)isoindoline-1,3-dione](/img/structure/B2482741.png)
![(E)-4-(2-((9-methyl-4-oxo-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)hydrazinyl)benzoic acid](/img/structure/B2482742.png)

![4-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)morpholine](/img/structure/B2482745.png)
